

# A Comparative Guide to KCNT1 Epilepsy Treatments: BI-1230 vs. Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-1230   |           |
| Cat. No.:            | B10787654 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

KCNT1-related epilepsy, a severe and often drug-resistant developmental and epileptic encephalopathy, arises from gain-of-function mutations in the KCNT1 gene, which encodes a sodium-activated potassium channel. This has led to the exploration of targeted therapies aimed at inhibiting the overactive channel. This guide provides a comparative overview of two such treatments: the established, non-selective channel blocker quinidine and the novel, selective KCNT1 inhibitor **BI-1230** (also known as ABS-1230).

At a Glance: BI-1230 vs. Quinidine



| Feature             | BI-1230 (ABS-1230)                                                                                                                  | Quinidine                                                                                                                                                                                                                   |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action | Selective, small molecule inhibitor of the KCNT1 potassium channel.[1][2][3]                                                        | Non-selective potassium channel blocker; also blocks sodium and calcium channels. [4][5][6]                                                                                                                                 |
| Selectivity         | High selectivity for the KCNT1 channel.[1]                                                                                          | Low selectivity, affecting multiple cardiac cation channels.[5][6]                                                                                                                                                          |
| Development Stage   | Phase 1a clinical trial in healthy volunteers initiated.[1] [7][8] A Phase 1b/2a study in patients is planned for early 2026.[1][7] | Approved for other indications (e.g., arrhythmia); used off-label for KCNT1 epilepsy.[5][9]                                                                                                                                 |
| Reported Efficacy   | Preclinical studies have shown inhibition of all tested pathogenic KCNT1 mutations and seizure reduction in animal models.[10][11]  | Variable and often limited. A systematic review of 80 patients found a ≥50% seizure reduction in 20% of cases.[12] [13] A randomized controlled trial in adults and teenagers with ADNFLE did not show efficacy.[9][14][15] |
| Safety Profile      | Safety in humans is currently under investigation in a Phase 1a trial.[1][7][8]                                                     | Significant cardiac side effects, most notably QTc prolongation, which can be dose-limiting.[9] [12][14] Other side effects and numerous drug-drug interactions have been reported.[5][16]                                  |
| Regulatory Status   | Granted U.S. FDA Fast Track,<br>Rare Pediatric Disease, and<br>Orphan Drug designations.[1]<br>[10]                                 | Not specifically approved for KCNT1 epilepsy.                                                                                                                                                                               |



# **Signaling Pathways and Drug Interaction**

Gain-of-function mutations in the KCNT1 gene lead to an overactive KNa1.1 channel, resulting in excessive potassium ion (K+) efflux from neurons. This increased outward current can paradoxically lead to neuronal hyperexcitability and seizures. Both quinidine and **BI-1230** aim to mitigate this by blocking the KCNT1 channel pore, though with different levels of specificity.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Actio Biosciences Announces First Participant Dosed in Phase 1 Clinical Trial of ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]
- 2. ABS-1230 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Actio Biosciences Announces ABS-1230 KCNT1 Epilepsy Foundation [kcnt1.squarespace.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structure-Based Identification and Characterization of Inhibitors of the Epilepsy-Associated KNa1.1 (KCNT1) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaboardroom.com [biopharmaboardroom.com]
- 8. Actio doses first subject in trial of ABS-1230 for epilepsy [clinicaltrialsarena.com]
- 9. neurology.org [neurology.org]
- 10. Actio Biosciences Announces U.S. FDA Clearance of Investigational New Drug Application and Fast Track Designation for ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]
- 11. news-medical.net [news-medical.net]
- 12. Precision therapy with quinidine of KCNT1-related epileptic disorders: A systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Precision therapy for epilepsy due to KCNT1 mutations: A randomized trial of oral quinidine PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinidine: A Possible Treatment For Migrating Partial Seizures Of Infancy (MPSI) Patients | Texas Children's [texaschildrens.org]



• To cite this document: BenchChem. [A Comparative Guide to KCNT1 Epilepsy Treatments: BI-1230 vs. Quinidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787654#bi-1230-versus-quinidine-for-kcnt1-epilepsy-treatment]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com